molecular formula C13H13N3O4 B2397826 4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid CAS No. 400752-43-4

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

Cat. No. B2397826
CAS RN: 400752-43-4
M. Wt: 275.264
InChI Key: YXAVYFPLSDBRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” is a chemical compound . It is also known as "Benzoic acid,4- (3,5-dimethyl-1H-pyrazol-4-yl)" .

Scientific Research Applications

Pharmaceuticals

The pyrazole moiety is known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, “4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could potentially be used in the development of new pharmaceuticals with these properties.

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles have been found to have potent antileishmanial and antimalarial activities . Given the presence of the pyrazole moiety in “4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid”, it could potentially be used in the development of new antileishmanial and antimalarial drugs.

Organic Synthesis

“4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could be used as an important raw material and intermediate in organic synthesis . Its unique structure could make it useful in the synthesis of a variety of other compounds.

Agrochemicals

Given the wide range of biological activities associated with pyrazole derivatives , “4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could potentially be used in the development of new agrochemicals, such as pesticides or herbicides .

Dyestuffs

Benzoic acid derivatives are often used in the production of dyestuffs . Therefore, “4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid” could potentially be used in the development of new dyes.

Molecular Docking Studies

The compound could be used in molecular docking studies to better understand its interactions with various biological targets . This could help in the design of new drugs with improved efficacy and selectivity.

Safety and Hazards

The safety and hazards of this compound are not directly available in the search results .

Future Directions

The future directions for the study and application of this compound are not directly available in the search results .

properties

IUPAC Name

4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-3-5-11(6-4-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAVYFPLSDBRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid

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